molecular formula C6H8N2S2 B13113107 3,6-Bis(methylthio)pyridazine CAS No. 37813-54-0

3,6-Bis(methylthio)pyridazine

Cat. No.: B13113107
CAS No.: 37813-54-0
M. Wt: 172.3 g/mol
InChI Key: BCPWVUPUCCLLBA-UHFFFAOYSA-N
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Description

3,6-Bis(methylthio)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with two methylthio groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(methylthio)pyridazine typically involves the selective functionalization of the pyridazine scaffold. One common method includes the reaction of 3,6-dichloropyridazine with sodium methylthiolate under controlled conditions . This reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methylthio groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(methylthio)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,6-Bis(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its dual methylthio groups enhance its potential for further functionalization and application in various fields .

Properties

CAS No.

37813-54-0

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

3,6-bis(methylsulfanyl)pyridazine

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3

InChI Key

BCPWVUPUCCLLBA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C=C1)SC

Origin of Product

United States

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